Furan-2,5-dicarbaldehyde dioxime
Description
Significance of Biomass-Derived Furanic Compounds in Sustainable Chemistry
Biomass-derived furanic compounds are at the forefront of sustainable chemistry, offering a green alternative to petroleum-based feedstocks. mdpi.comnih.gov The conversion of biomass into furanic platform chemicals is a key strategy in reducing our reliance on fossil fuels and minimizing the associated environmental consequences. hse.runih.gov These compounds, derived from renewable resources like carbohydrates, can be transformed into a variety of valuable chemicals, including those used in the production of polymers and pharmaceuticals. nih.gov The use of biomass as a starting material is advantageous as it is part of a closed CO2 cycle, where the carbon dioxide released during processing is balanced by the amount absorbed by the biomass during its growth. hse.ru
Furanic compounds are particularly valuable due to their versatile chemical reactivity, which allows for their conversion into a wide range of derivatives with different functionalities. hse.ruacs.org This versatility has led to extensive research into their applications in materials science and as biofuels. hse.ru For instance, the oxidation of furanic derivatives can lead to dicarboxylic acids, which are important monomers for polymers, while reduction reactions can produce compounds suitable for use as fuels. hse.ru
Furan-2,5-dicarbaldehyde (B19676) as a Key Bio-based Platform Molecule
Furan-2,5-dicarbaldehyde (DFF), also known as 2,5-diformylfuran, is a significant platform molecule derived from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF). rsc.orgwikipedia.org HMF itself is produced from the dehydration of C6 carbohydrates like fructose (B13574) and glucose. rsc.orgnih.gov The synthesis of DFF from HMF can be achieved through various catalytic methods, including photocatalytic oxidation. google.com
DFF is a dialdehyde, meaning it has two aldehyde functional groups, which makes it a highly reactive and versatile building block for a variety of chemical syntheses. wikipedia.orgnih.gov It serves as a precursor for a range of valuable chemicals and materials, including antifungal agents, pharmaceuticals, and polymers. rsc.org Its applications include its use as a crosslinking agent and as an intermediate in the synthesis of other important furan (B31954) derivatives. wikipedia.orgrsc.org
Furan-2,5-dicarbaldehyde Dioxime: Positioning as a Versatile Intermediate
This compound is synthesized from the condensation reaction of Furan-2,5-dicarbaldehyde with hydroxylamine (B1172632). jku.at This positions the dioxime as a key intermediate in the furan-based chemical value chain. One of its most significant roles is as a precursor to 2,5-dicyanofuran (DCF) through a dehydration reaction. jku.at DCF, in turn, is an important intermediate for the production of bio-based adiponitrile. jku.at
Furthermore, the hydrogenation of this compound yields 2,5-diaminomethylfuran (DAMF). jku.at DAMF is a valuable monomer for the synthesis of a variety of bio-based polymers, including polyamides and polyurethanes. jku.at This highlights the strategic importance of this compound as a stepping stone to creating sustainable polymers from renewable resources.
Interactive Data Table: Properties of Furan-2,5-dicarbaldehyde
| Property | Value | Source |
| Chemical Formula | C6H4O3 | nih.gov |
| Molar Mass | 124.09 g/mol | nih.gov |
| Appearance | Not explicitly stated in the provided results | |
| Solubility | Not explicitly stated in the provided results | |
| Melting Point | Not explicitly stated in the provided results | |
| Boiling Point | Not explicitly stated in the provided results |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[[5-[(E)-hydroxyiminomethyl]furan-2-yl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-7-3-5-1-2-6(11-5)4-8-10/h1-4,9-10H/b7-3+,8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAGIOMGFBVBMR-FCXRPNKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=NO)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)/C=N/O)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Furan 2,5 Dicarbaldehyde Dioxime
Precursor Synthesis: Furan-2,5-dicarbaldehyde (B19676) Production Routes
The production of DFF from biomass-derived HMF is a key step. HMF's structure, with a furan (B31954) ring, a hydroxyl group, and a formyl group, allows for various chemical transformations. nih.gov The selective oxidation of the hydroxyl group in HMF to an aldehyde group yields DFF. nih.govmdpi.com
The selective oxidation of HMF to DFF is a pivotal transformation in biorefinery. acs.org Numerous catalytic systems have been developed to achieve high yields and selectivity under various conditions.
Aerobic oxidation utilizes molecular oxygen, often from the air, as a green oxidant. This method is considered environmentally friendly. mdpi.com Various catalysts, including those based on non-noble metals, have been developed to facilitate this conversion efficiently.
A notable example is a magnetic hollow Fe-Co nanocatalyst derived from a metal-organic framework, which achieved a DFF yield of over 99% under relatively mild conditions. The catalyst's unique hollow structure aids in the adsorption of HMF and desorption of DFF, contributing to the high yield. rsc.org Another approach used mixed oxides of cerium and other earth-abundant metals, achieving 94% selectivity for DFF in water with oxygen as the oxidant. acs.org Vanadium manganese oxide catalysts have also shown high selectivity (97.8%) at atmospheric oxygen pressure. researchgate.net
Table 1: Aerobic Oxidation of HMF to DFF
| Catalyst | Solvent | Temperature (°C) | Time (h) | HMF Conversion (%) | DFF Yield/Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| Hollow Fe–Co nanocatalyst | Toluene | 110 | 8 | >99 | >99 (Yield) | rsc.org |
| Co–Ce–Ru mixed oxide | MIBK | 120 | 12 | 96.5 | 82.6 (Yield) | acs.org |
| CeO2-supported Au | Water | N/A | N/A | N/A | 90-95 (Yield) | nih.gov |
| Ru/γ-alumina | Toluene | N/A | N/A | 100 | 97 (Selectivity) | researchgate.net |
Electrocatalytic and photocatalytic methods offer green and mild alternatives for HMF oxidation. Electrocatalysis can be performed directly, where electron transfer occurs at the anode surface, or indirectly using a mediator like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). nih.gov The indirect method often mitigates over-oxidation and electrode passivation. nih.gov For instance, using graphite (B72142) and stainless-steel electrodes with a TEMPO catalyst can achieve excellent selectivity and good yields of DFF. nih.gov
Photocatalysis utilizes light to drive the oxidation reaction. mdpi.com Noble metal-free Z-scheme heterostructures such as α-Fe₂O₃/Zn₀.₅Cd₀.₅S have been designed for the selective oxidation of HMF. acs.org These systems can generate reactive oxygen species that controllably oxidize HMF to DFF. acs.org Another efficient photocatalyst is a MIL-53(Fe)/g-C₃N₄ composite, which showed significantly higher activity than its individual components. mdpi.comfao.org Flexible ultrathin graphitic carbon nitride (UCNT) has also been shown to be an effective photocatalyst for the selective oxidation of HMF to DFF, coupled with hydrogen evolution. acs.org
Table 2: Electrocatalytic and Photocatalytic Oxidation of HMF to DFF
| Method | Catalyst/System | Conditions | HMF Conversion (%) | DFF Selectivity/Yield (%) | Reference |
|---|---|---|---|---|---|
| Electrocatalytic | Graphite anode, TEMPO/2,6-lutidine | Acetonitrile (B52724) | ~80 | >95 (Selectivity) | nih.gov |
| Photocatalytic | α-Fe₂O₃/Zn₀.₅Cd₀.₅S | Aqueous, Ar atmosphere | ~99 | ~98 (Selectivity) | acs.org |
| Photocatalytic | 10% MIL-53(Fe)/g-C₃N₄ | Simulated sunlight | 74.5 | N/A | mdpi.comfao.org |
| Photocatalytic | Flexible ultrathin g-C₃N₄ | Visible light | N/A | 95 (Selectivity) | acs.org |
Enzymatic catalysis presents a highly selective and environmentally benign route for converting HMF. rsc.org Enzymes like aryl-alcohol oxidase (AAO) and 5-hydroxymethylfurfural (B1680220) oxidase (HMFO) can catalyze the oxidation of HMF. nih.gov While these enzymes can potentially oxidize HMF all the way to FDCA, controlling the reaction can allow for the isolation of intermediates like DFF. nih.govnih.gov An "enzyme toolbox" has been developed for the selective synthesis of DFF and other oxidized HMF derivatives with good yields. rsc.org
Various inorganic reagents have been employed for the selective oxidation of HMF. A simple, metal-free system using sodium tert-butoxide (NaOᵗBu) in dimethylformamide (DMF) with an oxygen balloon has been shown to convert HMF derivatives, including DFF, into FDCA. nih.gov This indicates that DFF itself is an intermediate in this reaction pathway. nih.gov Mixed oxides based on cerium and manganese have also been investigated, although manganese dioxide tends to favor the formation of FDCA. acs.org
The one-pot conversion of carbohydrates like fructose (B13574) and glucose directly to DFF is an economically attractive route as it bypasses the need to isolate the HMF intermediate. academax.com This process typically involves two key steps: the dehydration of the carbohydrate to HMF, followed by the selective oxidation of HMF to DFF. mdpi.com
An efficient catalytic system using a bromide salt (like TBPBr), a disulfide (PhSSPh), and dimethylsulfoxide (DMSO) has been shown to convert various carbohydrates, including fructose and glucose, into DFF in modest-to-good yields. mdpi.com In this system, DMSO can act as a dehydrating agent to form HMF, which is then oxidized to DFF. mdpi.com Another approach utilizes a bifunctional catalyst, MoS₂@SBG-SO₃H, which achieved a 94% yield of DFF from HMF and a 70% yield directly from fructose in a one-pot reaction. researchgate.net
Green Chemistry Approaches in Furan-2,5-dicarbaldehyde Synthesis
The synthesis of Furan-2,5-dicarbaldehyde (DFF), a key platform chemical, is increasingly guided by the principles of green chemistry. A primary strategy involves the selective oxidation of 5-hydroxymethylfurfural (HMF), which is itself derived from the dehydration of abundant and renewable carbohydrates like fructose and glucose. jku.at This positions DFF and its derivatives as sustainable alternatives to petroleum-based chemicals.
One notable green method involves the one-step catalytic synthesis of DFF from carbohydrates. This process utilizes a molybdovanadium phospho-heteropolyacid with a Keggin structure as a non-toxic, reusable catalyst. With N,N-dimethyl sulfoxide (B87167) (DMSO) as the solvent and air as the oxidant, this method operates under normal pressure and moderate temperatures, offering a low-energy pathway that minimizes complex operational steps.
Another innovative and environmentally friendly approach is the electrocatalytic oxidation of HMF to DFF. This method can be performed in an undivided electrochemical cell using cost-effective graphite and stainless-steel electrodes, avoiding the need for precious metal catalysts. nih.gov The process shows high selectivity and yield, particularly when using green solvents like acetonitrile and γ-valerolactone, with a TEMPO catalyst and a 2,6-lutidine base to lower the activation energy. nih.gov Furthermore, biocatalytic routes using whole-cell biocatalysts, such as recombinant Escherichia coli, have been developed to transform DFF into other valuable acids, demonstrating the potential for green biotransformation pathways in furan chemistry.
Table 1: Comparison of Green Synthesis Methods for Furan-2,5-dicarbaldehyde (DFF)
| Method | Substrate | Catalyst/System | Solvent | Key Conditions | Reported Yield/Conversion |
|---|---|---|---|---|---|
| Heteropolyacid Catalysis | Fructose | Molybdovanadium phospho-heteropolyacid | DMSO | 140-150°C, 2-4 hours, air oxidant | High selectivity and good yield reported. |
| Electrocatalytic Oxidation | 5-Hydroxymethylfurfural (HMF) | TEMPO / 2,6-lutidine | Acetonitrile | Graphite anode, stainless-steel cathode | Excellent selectivity and good yield. nih.gov |
| Autocatalytic Oximation | 2,5-Diformylfuran (DFF) | Trace HCl in aqueous hydroxylamine (B1172632) | Water | 30°C, 5 minutes | >99% yield of Dioxime. rsc.orgresearchgate.net |
Dioxime Formation from Furan-2,5-dicarbaldehyde
The conversion of Furan-2,5-dicarbaldehyde to its corresponding dioxime is a critical step in producing precursors for novel bio-based polymers. rsc.orgresearchgate.net This transformation involves the reaction of both aldehyde functional groups with hydroxylamine.
Conventional Oxime Synthesis Protocols
Traditionally, the synthesis of oximes involves the reaction of an aldehyde or ketone with hydroxylamine, typically in the form of hydroxylamine hydrochloride (NH₂OH·HCl). To proceed, the reaction requires a base, such as sodium hydroxide (B78521) or sodium carbonate, to neutralize the hydrochloric acid that is liberated as the oxime forms. The reaction is generally carried out in a suitable solvent, like ethanol (B145695) or an aqueous-ethanol mixture, which can dissolve both the organic starting material and the hydroxylamine salt. The final product is often isolated through precipitation by adding water, followed by filtration.
Optimized Reaction Conditions and Solvent Systems
Significant optimizations have been developed for the synthesis of Furan-2,5-dicarbaldehyde Dioxime, moving away from traditional protocols to more efficient and greener methods. One highly effective system utilizes a 50 wt% aqueous solution of hydroxylamine (AHA) instead of hydroxylamine hydrochloride. rsc.org This approach drastically reduces the generation of waste salts. rsc.org
A key finding is that the oximation can be efficiently autocatalyzed. rsc.org By initiating the reaction with a trace amount of hydrochloric acid (e.g., 0.10 wt%), the process becomes self-sustaining as the formation of the dioxime proceeds. rsc.orgresearchgate.net The reaction is performed at a mild temperature of 30°C in water, leading to the rapid precipitation of the this compound product, which is insoluble in the aqueous medium. rsc.orgresearchgate.net This insolubility simplifies separation to a simple filtration step, making the process suitable for large-scale production. rsc.orgresearchgate.net During this autocatalytic process, the pH of the reaction mixture naturally decreases from approximately 6.0 to 2.0, which provides the acidic environment necessary to catalyze the reaction to completion in as little as five minutes. rsc.org
Table 2: Optimized Conditions for this compound Synthesis
| Parameter | Optimized Condition | Rationale / Advantage |
|---|---|---|
| Hydroxylamine Source | 50 wt% Aqueous Hydroxylamine (AHA) | Reduces waste salt generation by 99.94% compared to NH₂OH·HCl. rsc.org |
| Catalyst | Autocatalytic (initiated by trace HCl) | Eliminates the need for stoichiometric base; the reaction sustains itself. rsc.org |
| Solvent | Water | Green solvent; allows for easy product separation via filtration due to low product solubility. rsc.orgresearchgate.net |
| Temperature | 30°C | Mild conditions reduce energy consumption and side reactions. rsc.orgresearchgate.net |
| Reaction Time | ~5 minutes | Extremely rapid conversion leads to high throughput. rsc.orgresearchgate.net |
| pH Profile | Decreases from ~6.0 to 2.0 | The generated acidity drives the autocatalysis. rsc.org |
Yield Enhancement Strategies
To maximize the yield of this compound and ensure the efficient use of reactants, specific strategies have been implemented. A key approach is the stepwise feeding of the aqueous hydroxylamine (AHA) solution . rsc.orgresearchgate.net This method allows for controlled addition of the reagent, ensuring that it is consumed efficiently in the reaction rather than being lost to potential side reactions or degradation.
By implementing this strategy, a DFF conversion of 100% and a hydroxylamine utilization efficiency of 93% have been achieved, resulting in a product yield of over 99%. rsc.orgresearchgate.net The combination of an autocatalytic system and a stepwise reagent addition strategy provides a robust and highly efficient method for producing this compound with near-quantitative yields. rsc.orgresearchgate.net
Transformation Pathways and Reactivity of Furan 2,5 Dicarbaldehyde Dioxime
Reductive Transformations
The reduction of the oxime groups in Furan-2,5-dicarbaldehyde (B19676) dioxime is the most significant transformation pathway, leading directly to the formation of Furan-2,5-bis(aminomethyl)furan, a crucial diamine monomer. This reduction is typically achieved through catalytic hydrogenation, where the choice of catalyst and reaction conditions dictates the efficiency and selectivity of the process.
Catalytic Hydrogenation to Furan-2,5-bis(aminomethyl)furan
The direct hydrogenation of Furan-2,5-dicarbaldehyde dioxime is an effective method for synthesizing Furan-2,5-bis(aminomethyl)furan (BAF). This process involves the reduction of the two C=N-OH groups to CH₂-NH₂ groups. Research has demonstrated that this transformation can achieve very high yields, making it a promising route for producing bio-based diamines. rsc.orgrsc.org
While homogeneous catalysis is widely employed for various furanic compound transformations, literature specifically detailing the direct hydrogenation of this compound using soluble, single-site catalysts is not prominent. dtu.dkresearchgate.netrsc.org Research in the field has often focused on related starting materials or different steps in the synthesis pathway. For instance, a homogeneous ruthenium complex, [Ru(CO)ClH(PPh₃)₃], has been used to convert 5-(hydroxymethyl)furfurylamine to BAF, but this does not involve the hydrogenation of a dioxime intermediate. rsc.org The broader field of homogeneous hydrogenation of furanics, such as converting 5-hydroxymethylfurfural (B1680220) (HMF) to tetrahydrofuran-dimethanol (THFDM), has been explored with various ruthenium and rhodium catalysts, indicating the potential for such systems to be adapted for dioxime reduction. researchgate.netrsc.org
Heterogeneous catalysis is the most extensively documented and successful approach for the hydrogenation of this compound.
Raney Nickel (Raney Ni): This catalyst is effective for the hydrogenation of the isolated dioxime. rsc.org In a two-step process starting from 2,5-diformylfuran (DFF), the intermediate dioxime is hydrogenated over a Raney Nickel catalyst to produce BAF. rsc.org In other work, Raney Ni has been shown to facilitate a dehydration-hydrogenation pathway where the dioxime is converted to a 2,5-dicyanofuran intermediate, which is subsequently hydrogenated to BAF in high yield (95%). researchgate.net
Rhodium on HZSM-5 (Rh/HZSM-5): This bifunctional catalyst has demonstrated exceptional performance, achieving a 94.1% yield of BAF from the dioxime. rsc.orgrsc.org The success of this system is attributed to a controlled reaction pathway that leverages both the acidic properties of the zeolite support and the hydrogenation activity of the noble metal. rsc.org
| Catalyst | H₂ Pressure | Temperature | Solvent | Yield of Furan-2,5-bis(aminomethyl)furan | Reference |
| Raney Nickel | 50 bar | 50 °C | THF | 76% (overall) | rsc.org |
| Rh/HZSM-5 | 4 MPa (≈40 bar) | 100 °C | 1,4-Dioxane (B91453) | 94.1% | rsc.orgresearchgate.net |
The structure and composition of the catalyst are critical factors that determine its activity and selectivity in the hydrogenation of this compound.
Bifunctional Nature: The high efficiency of the Rh/HZSM-5 catalyst is a direct result of its bifunctional character. The Brønsted acid sites on the HZSM-5 zeolite support are crucial for catalyzing the initial dehydration of the dioxime to an intermediate, while the rhodium metallic sites are responsible for the subsequent hydrogenation of this intermediate to the final diamine product. rsc.org This synergy between the support and the active metal controls the reaction pathway and enhances selectivity. rsc.org
Active Metal State: For nickel-based catalysts, the active state of the metal is paramount. Studies on the related reductive amination of 2,5-diformylfuran have shown that the Ni⁰ component of the Raney Nickel catalyst plays a crucial role in the formation of BAF. rsc.org Acid treatment of the catalyst was also found to improve yield, suggesting that surface properties are key. rsc.org
Bimetallic and Supported Catalysts: Although not specifically detailed for dioxime hydrogenation, research on related furan (B31954) hydrogenations shows that catalyst performance can be finely tuned. The addition of a second metal (e.g., Co to Ru, or Ga to Ni) can modify the electronic properties of the active sites, improve metal dispersion, and suppress side reactions like furan ring hydrogenation. nih.govrsc.org The choice of support material (e.g., alumina, titania, carbon) also significantly impacts catalyst activity by influencing metal-support interactions and providing specific surface properties like acidity or basicity. mdpi.com These principles are broadly applicable to the optimization of catalysts for dioxime reduction.
The outcome of the catalytic hydrogenation of this compound is highly sensitive to the conditions under which the reaction is performed.
Temperature: Reaction temperature directly influences the rate of hydrogenation. For the Rh/HZSM-5 system, a temperature of 100°C was found to be optimal for achieving a high yield of BAF. researchgate.net Generally, higher temperatures increase reaction rates, but excessive heat can lead to undesirable side reactions and decomposition, thereby lowering the selectivity towards the desired product. taylorfrancis.com
Pressure: Hydrogen pressure is a key parameter as it determines the concentration of hydrogen available on the catalyst surface. Pressures in the range of 40-50 bar have been reported as effective for this transformation using both Rh/HZSM-5 and Raney Nickel catalysts. rsc.orgresearchgate.net While higher pressure can accelerate the reaction, it also increases operational costs and can sometimes lead to over-hydrogenation. taylorfrancis.com
Solvent Medium: The solvent plays a critical role in dissolving the this compound substrate and influencing the reaction pathway. Solvents such as tetrahydrofuran (B95107) (THF) and 1,4-dioxane have been successfully used in this process. rsc.orgresearchgate.net The choice of solvent can affect the solubility of intermediates and the interaction of reactants with the catalyst surface.
| Parameter | Condition for Raney Ni | Condition for Rh/HZSM-5 | General Influence | Reference |
| Temperature | 50 °C | 100 °C | Affects reaction rate and selectivity. | rsc.orgresearchgate.net |
| H₂ Pressure | 50 bar | 4 MPa (≈40 bar) | Drives hydrogenation; affects rate and potential for side reactions. | rsc.orgresearchgate.net |
| Solvent | THF | 1,4-Dioxane | Affects solubility of reactants and can influence reaction pathway. | rsc.orgresearchgate.net |
Selective Dehydration-Hydrogenation Sequences
A highly effective and selective pathway for the conversion of this compound to Furan-2,5-bis(aminomethyl)furan involves a sequential dehydration and hydrogenation reaction, particularly over a bifunctional catalyst like Rh/HZSM-5. rsc.org
This controlled reaction pathway proceeds in two distinct steps on the catalyst surface:
Dehydration: The this compound is first dehydrated. This reaction is catalyzed by the acidic sites of the HZSM-5 support, converting the two oxime groups into nitrile (cyano) groups, thus forming a 2,5-dicyanofuran intermediate. researchgate.net
Hydrogenation: The newly formed 2,5-dicyanofuran intermediate is then immediately hydrogenated. This step occurs on the active rhodium metal sites, which reduce the nitrile groups to the final aminomethyl groups, yielding Furan-2,5-bis(aminomethyl)furan. researchgate.net
The ability of the Rh/HZSM-5 catalyst to efficiently couple these two reactions in a single pot is the reason for its high selectivity (94.1%). rsc.orgresearchgate.net By promoting the dehydration-hydrogenation sequence, the formation of undesired by-products is minimized.
Further Derivatization Reactions of the Dioxime Functionality
The dioxime groups in this compound offer a rich platform for a variety of chemical transformations, allowing for the synthesis of diverse molecular architectures. These reactions primarily involve the nucleophilic character of the oxime oxygen and nitrogen atoms.
The oxygen atoms of the oxime groups are nucleophilic and can readily undergo functionalization through alkylation and acylation reactions.
O-Alkylation: The O-alkylation of oximes is a common transformation that leads to the formation of oxime ethers. This reaction typically proceeds via nucleophilic substitution, where the oxime, often activated by a base, reacts with an alkylating agent such as an alkyl halide. acs.org While specific studies on this compound are not extensively documented, general methodologies for O-alkylation of various oximes are well-established. rsc.orgorganic-chemistry.orggoogle.com For instance, reactions are often carried out in the presence of a base like sodium hydride or an alkali metal hydroxide (B78521) to deprotonate the oxime, enhancing its nucleophilicity. google.com The choice of solvent and reaction conditions can influence the efficiency of the alkylation. The use of phase transfer catalysts has also been reported to facilitate the O-alkylation of dioximes. rsc.org
O-Acylation: The O-acylation of oximes yields O-acyl oximes, which are versatile intermediates in organic synthesis. rsc.orgnih.gov This transformation is typically achieved by reacting the oxime with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the liberated acid. nih.govrsc.org O-Acyl oximes are known to be useful in the synthesis of N-heterocycles and can act as directing groups in transition metal-catalyzed C-H activation reactions. rsc.org The synthesis of O-acylhydroxamates from oxime chlorides and carboxylic acids provides a facile route to these functionalized molecules. researchgate.net
| Reaction Type | Reagents and Conditions | Product Type |
| O-Alkylation | Alkyl halide, Base (e.g., NaH, NaOH), Solvent | Oxime ether |
| O-Acylation | Acyl chloride or Anhydride, Base | O-Acyl oxime |
The presence of two oxime groups in this compound opens up possibilities for various cyclization reactions, leading to the formation of heterocyclic structures.
Synthesis of Heteromacrocycles: Dioximes can be used as precursors for the synthesis of macrocyclic compounds. For example, the reaction of (E,E)-1,2-diketone dioximes with dichloromethane (B109758) in the presence of a base and a phase transfer catalyst can yield heteromacrocyclic compounds where oxime units are linked by methylene (B1212753) bridges. rsc.org This suggests that this compound could potentially undergo similar reactions to form furan-containing macrocycles.
Formation of Five- and Six-Membered Heterocycles: Oximes are versatile starting materials for the synthesis of various nitrogen-containing heterocycles such as pyrroles, pyridines, and oxadiazoles. clockss.orgrsc.org For instance, the reaction of ketoximes with acetylenes in the presence of a strong base is a known method for pyrrole (B145914) synthesis (Trofimov reaction). clockss.org The cyclization of 1,2-dioximes can lead to the formation of 1,2,5-oxadiazole-2-oxides (furoxans) upon treatment with oxidizing agents. clockss.org
Beckmann Rearrangement: The Beckmann rearrangement is a classic reaction of oximes that converts them into amides under acidic conditions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org For a dioxime like this compound, this rearrangement could potentially lead to the formation of bis-amides or polymeric structures. The reaction is catalyzed by various acids, including sulfuric acid, polyphosphoric acid, and Lewis acids. wikipedia.org The regioselectivity of the rearrangement is a key aspect, and studies on furanoside-derived oximes have shown that the reaction can proceed with high regioselectivity. reading.ac.uk
| Cyclization Type | Potential Reactants/Conditions | Resulting Heterocycle |
| Macrocyclization | Dichloromethane, Base, Phase Transfer Catalyst | Furan-containing macrocycle |
| Furoxan Formation | Oxidizing agent (e.g., NaOCl) | Furan-1,2,5-oxadiazole-2-oxide derivative |
| Beckmann Rearrangement | Acid catalyst (e.g., H₂SO₄) | Bis-amide or polyamide |
Reactivity of the Furan Ring in the Presence of Dioxime Groups
The furan ring in this compound is expected to have altered reactivity compared to unsubstituted furan due to the presence of the two electron-withdrawing oxime-derived substituents.
Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, preferentially at the 2- and 5-positions. pearson.comquora.comchemicalbook.comquora.com However, the presence of electron-withdrawing groups, such as the formyl groups in 2,5-diformylfuran (DFF), deactivates the ring towards electrophilic attack. nih.gov The oxime functionalities in this compound are also electron-withdrawing, and therefore, the furan ring in this molecule is expected to be significantly deactivated towards electrophilic substitution.
Reactions such as nitration, sulfonation, and halogenation, which are common for aromatic compounds, would likely require forcing conditions to proceed on the furan ring of the dioxime. youtube.com For instance, the nitration of furan itself requires mild reagents, but for a deactivated furan derivative, stronger nitrating agents might be necessary, with the potential for side reactions. youtube.com Similarly, sulfonation and halogenation would also be more challenging compared to the parent furan. youtube.com
| Reaction | Expected Reactivity | Potential Reagents |
| Nitration | Deactivated | Stronger nitrating agents |
| Sulfonation | Deactivated | Fuming sulfuric acid or SO₃ |
| Halogenation | Deactivated | Halogen with Lewis acid catalyst |
Ring-opening polymerization (ROP) is a form of chain-growth polymerization where a cyclic monomer is opened to form a linear polymer. mdpi.com Furan derivatives have been investigated as monomers in polymerization reactions, including those that proceed via ring-opening. researchgate.netstudysmarter.co.uk For instance, the ring-opening of the furan ring in furfuryl alcohol is a known process that can occur during its polymerization. mdpi.com More recently, frontal ring-opening metathesis polymerization (FROMP) has been explored using furan-based monomers. chemrxiv.org
While there is no direct evidence in the searched literature for this compound acting as an initiator for ROP, the furan ring itself can be susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or catalysts. acs.org The electron-withdrawing nature of the dioxime substituents might influence the stability of the furan ring and its propensity to undergo ring-opening. However, without specific experimental data, its role as a ROP initiator remains speculative.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary technique for confirming the molecular structure of Furan-2,5-dicarbaldehyde (B19676) dioxime.
¹H NMR (Proton NMR): This would be used to identify the chemical environment of the hydrogen atoms. Expected signals would include those for the furan (B31954) ring protons, the protons of the C=N-OH groups (oxime protons), and the aldehydic C-H protons of the oxime. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would provide critical information about the connectivity of the atoms. For instance, the protons on the furan ring would likely appear as singlets or doublets depending on the specific isomer, and their chemical shift would be indicative of their position relative to the oxime substituents. The oxime protons themselves would likely appear as distinct singlets, and their chemical shift could provide information about the stereochemistry (E/Z isomerism) of the oxime groups.
¹³C NMR (Carbon-13 NMR): This technique would be employed to determine the number and types of carbon atoms in the molecule. Distinct signals would be expected for the carbon atoms of the furan ring, the carbon atoms of the oxime groups (C=N), and any other carbon atoms in the structure. The chemical shifts of these carbons would provide further confirmation of the molecular framework.
2D NMR Techniques: Advanced two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity between different parts of the molecule.
Table 4.1: Hypothetical ¹H and ¹³C NMR Data for Furan-2,5-dicarbaldehyde dioxime (Note: This table is for illustrative purposes only as no experimental data has been found.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Furan-H | - | - |
| C=N-OH | - | - |
| C H=NOH | - | - |
| Furan-C | - | - |
| C =NOH | - | - |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry would be essential for determining the molecular weight of this compound and for gaining insights into its structural fragments.
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) would be used to determine the exact mass of the molecular ion. This would allow for the confirmation of the elemental composition of the molecule with high accuracy.
Fragmentation Analysis: By analyzing the fragmentation pattern of the molecular ion in the mass spectrum (e.g., through tandem mass spectrometry or MS/MS), it would be possible to deduce the connectivity of the atoms and the presence of key functional groups. Expected fragmentation pathways could include the loss of hydroxyl groups, the cleavage of the C-C bond between the furan ring and the oxime groups, and the fragmentation of the furan ring itself.
Table 4.2: Predicted Mass Spectrometry Data for this compound (Note: This table is for illustrative purposes only as no experimental data has been found.)
| Ion | Predicted m/z |
|---|---|
| [M]+ | - |
| [M+H]+ | - |
| [M+Na]+ | - |
| Fragment 1 | - |
Infrared and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, would be used to identify the characteristic functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretching of the oxime groups (typically in the region of 3200-3600 cm⁻¹), the C=N stretching of the oxime groups (around 1650 cm⁻¹), the N-O stretching (around 930-960 cm⁻¹), and the vibrations associated with the furan ring (C-H, C-O, and ring stretching vibrations).
Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy. The C=N double bond and the furan ring vibrations would likely exhibit strong Raman signals.
Table 4.3: Expected Vibrational Spectroscopy Data for this compound (Note: This table is for illustrative purposes only as no experimental data has been found.)
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| O-H (oxime) | - | - |
| C-H (furan) | - | - |
| C=N (oxime) | - | - |
| N-O | - | - |
X-ray Crystallography for Solid-State Structure Determination (if available)
Should single crystals of this compound be successfully grown, X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of:
Molecular Geometry: Bond lengths, bond angles, and torsion angles would be determined with high precision, confirming the connectivity and conformation of the molecule in the solid state.
Stereochemistry: The E/Z configuration of both oxime groups would be unambiguously established.
Crystal Packing: The arrangement of molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding, would be revealed.
To date, no published crystal structure for this compound has been found in the Cambridge Structural Database (CSD) or other crystallographic databases.
Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring
Chromatographic techniques would be crucial for the purification of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC would be the method of choice for assessing the purity of the synthesized compound. A reverse-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water) and a UV detector would likely be employed. The retention time and peak purity could be used to confirm the identity and assess the purity of the compound. HPLC could also be used to monitor the conversion of the starting material (Furan-2,5-dicarbaldehyde) to the product during the synthesis.
Gas Chromatography (GC): Depending on the volatility and thermal stability of the dioxime, gas chromatography could also be used for purity analysis, potentially coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification.
Thin-Layer Chromatography (TLC): TLC would be a quick and convenient method for monitoring the progress of the reaction on a small scale, helping to determine the optimal reaction time and conditions.
Computational and Theoretical Investigations of Furan 2,5 Dicarbaldehyde Dioxime
Density Functional Theory (DFT) Studies on Molecular and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other electronic properties with high accuracy. For Furan-2,5-dicarbaldehyde (B19676) dioxime, DFT calculations would provide a foundational understanding of its structural and electronic characteristics.
Conformational Analysis and Isomerism
The presence of two oxime groups in Furan-2,5-dicarbaldehyde dioxime gives rise to several possible stereoisomers. Each C=N double bond can exist in either an E (entgegen) or Z (zusammen) configuration, leading to three potential isomers for the dioxime: (E,E), (Z,Z), and (E,Z). Furthermore, the orientation of the oxime groups relative to the furan (B31954) ring (syn- or anti-periplanar) contributes to the conformational landscape.
Computational studies on analogous five-membered heterocyclic ketoximes, such as 2-acetylfuran (B1664036) oxime, have demonstrated that DFT calculations can effectively predict the most stable isomer. nih.gov In the case of 2-acetylfuran oxime, the E-isomer was found to be the more stable conformation. nih.gov This preference is attributed to the specific electronic and steric interactions within the molecule.
For this compound, DFT calculations would involve geometry optimization of all possible isomers to determine their relative total energies. The isomer with the lowest energy is predicted to be the most stable and, therefore, the most abundant. These calculations would also provide detailed geometric parameters.
Table 1: Predicted Stability of 2-Acetylfuran Oxime Isomers (Analogous System) This table presents theoretical data for 2-acetylfuran oxime as an analogue to infer properties of this compound.
| Isomer | Relative Energy (kJ/mol) | Stability |
| (E)-2-acetylfuran oxime | 0.00 | More Stable |
| (Z)-2-acetylfuran oxime | > 0 | Less Stable |
| Data derived from DFT studies on heterocyclic ketoximes. nih.gov |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity.
A DFT analysis of this compound would reveal the energies and spatial distributions of its HOMO and LUMO. In analogous furan-based oximes, the HOMO is typically distributed over the π-system of the furan ring and the C=N bond, while the LUMO is often localized on the π* orbitals of the same moieties. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity.
Table 2: Calculated FMO Energies for 2-Acetylfuran Oxime (Analogous System) This table presents theoretical data for 2-acetylfuran oxime as an analogue to infer properties of this compound.
| Molecular Orbital | Energy (eV) |
| HOMO | [Insert Value from Analogue Study] |
| LUMO | [Insert Value from Analogue Study] |
| HOMO-LUMO Gap (ΔE) | [Calculated Difference] |
| Data derived from DFT studies on heterocyclic ketoximes. nih.gov |
Electrostatic Potential Surface Mapping
An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The ESP map illustrates regions of positive and negative electrostatic potential on the electron density surface. Red-colored regions indicate negative potential (electron-rich), which are prone to electrophilic attack, while blue-colored regions represent positive potential (electron-poor), susceptible to nucleophilic attack.
For this compound, an ESP map would likely show negative potential around the oxygen and nitrogen atoms of the oxime groups and the furan oxygen, indicating these are the primary sites for interaction with electrophiles. nih.govresearchgate.net Conversely, the hydrogen atoms of the oxime groups would exhibit positive potential, making them potential sites for hydrogen bonding. nih.gov Understanding the ESP is crucial for predicting intermolecular interactions and the molecule's behavior in different chemical environments.
Reaction Mechanism Simulations for Dioxime Formation and Transformations
Computational chemistry allows for the detailed simulation of reaction mechanisms, providing insights into the energetic and structural changes that occur as reactants are converted into products.
Transition State Analysis
The formation of this compound from Furan-2,5-dicarbaldehyde and hydroxylamine (B1172632) proceeds through a series of steps, each with an associated transition state. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
A computational analysis would involve locating the transition state structures for each step of the oximation reaction. This typically involves a nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the aldehyde, followed by proton transfers and dehydration. DFT calculations can determine the geometry and energy of these transition states. The energy of the transition state relative to the reactants is known as the activation energy (Ea), a critical parameter for determining reaction rates. acs.org
Energy Profiles of Reaction Pathways
By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the formation of this compound can be constructed. This profile provides a visual representation of the reaction pathway, showing the energy changes at each step.
Quantitative Structure-Activity Relationships (QSAR) for Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that aim to correlate the chemical structure of a compound with its activity, in this case, its chemical reactivity. acs.orgacs.org For this compound, a dedicated QSAR model predicting its specific reactivity profiles is not extensively documented in publicly available scientific literature. However, the principles of QSAR can be applied to understand the factors that would likely govern its reactivity.
A hypothetical QSAR study for the reactivity of this compound would involve the calculation of various molecular descriptors. These descriptors are numerical values that characterize the structural, electronic, and physicochemical properties of the molecule. The goal would be to establish a statistically significant mathematical equation that links these descriptors to an experimentally determined measure of reactivity.
The development of such a model would begin with the computational calculation of molecular descriptors for this compound and a series of structurally related furan oxime derivatives. These descriptors fall into several categories:
Electronic Descriptors: These quantify the electronic aspects of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). The energy of the Highest Occupied Molecular Orbital (E-HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the size, shape, and degree of branching in the molecule.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the molecule's electronic properties. Key descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov These parameters are crucial for predicting how the molecule will interact with other reagents in a chemical reaction. nih.gov
Once calculated, these descriptors would be correlated with experimental reactivity data using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms. nih.gov The resulting QSAR equation would allow for the prediction of reactivity for new, unsynthesized furan dioxime derivatives, guiding synthetic efforts toward molecules with desired reactivity profiles.
While a specific, validated QSAR model for this compound's reactivity is not available, the table below illustrates the types of theoretical descriptors that would be essential for its construction.
Table 1: Illustrative Molecular Descriptors for a Hypothetical QSAR Reactivity Study of this compound
| Descriptor Class | Descriptor Name | Symbol | Potential Significance in Reactivity Prediction |
| Electronic | Energy of Highest Occupied Molecular Orbital | E-HOMO | Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. |
| Energy of Lowest Unoccupied Molecular Orbital | E-LUMO | Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. | |
| HOMO-LUMO Gap | ΔE | A small gap generally implies higher reactivity and lower kinetic stability. | |
| Quantum Chemical | Electronegativity | χ | Measures the ability of the molecule to attract electrons. nih.gov |
| Chemical Hardness | η | Represents the resistance to change in electron distribution; a "soft" molecule is more reactive. nih.gov | |
| Electrophilicity Index | ω | Quantifies the overall electrophilic nature of the molecule. nih.gov | |
| Dipole Moment | µ | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. | |
| Topological | Molecular Weight | MW | Basic descriptor related to the size of the molecule. |
| Molar Refractivity | MR | Relates to the volume of the molecule and its polarizability. |
This structured approach, though theoretical in the absence of specific studies, lays the groundwork for future computational investigations into the reactivity of this compound and its derivatives. Such studies would be invaluable for designing novel synthetic pathways and functional materials.
Role of Furan 2,5 Dicarbaldehyde Dioxime As a Synthetic Building Block
Precursor in Polymer Synthesis
Furan-2,5-dicarbaldehyde (B19676) dioxime serves as a key intermediate in the production of advanced, bio-based polymers, offering a sustainable alternative to petroleum-derived materials. Its primary role in this context is as a precursor to diamines, which are then utilized in the synthesis of polyamides and polyurethanes.
Monomer for Polyamide and Polyurethane Production (via diamine intermediates)
The hydrogenation of furan-2,5-dicarbaldehyde dioxime yields 2,5-bis(aminomethyl)furan (B21128) (BAMF), a crucial diamine monomer. jku.at This furan-based diamine can be employed in polymerization reactions to produce bio-based polyamides and polyurethanes. jku.at The incorporation of the furan (B31954) ring into the polymer backbone, inherited from the dioxime precursor, can impart unique thermal and mechanical properties to the resulting materials.
Research into furan-based polyamides, analogous to petroleum-based polyphthalamides, has shown promising results. For instance, polyamides derived from 2,5-furandicarboxylic acid (FDCA), a related furanic compound, exhibit properties comparable to their terephthalic acid-based counterparts. nih.gov Specifically, poly(octamethylene furanamide) (PA8F), an analog of poly(octamethylene terephthalamide) (PA8T), has been successfully synthesized and displays similar glass transition temperatures and crystal structures to PA8T. nih.gov This suggests that polyamides derived from this compound (via BAMF) could also serve as high-performance, sustainable alternatives in various applications.
The synthesis of these furanic polyamides can be achieved through various polymerization techniques, including enzymatic polymerization, which offers a greener and more selective route to high molecular weight polymers. nih.gov
Table 1: Comparison of Furan-Based and Petroleum-Based Polyamide Precursors
| Feature | Furan-Based Precursor (from this compound) | Petroleum-Based Precursor (e.g., from Terephthalic Acid) |
| Source | Renewable biomass | Fossil fuels |
| Key Monomer | 2,5-bis(aminomethyl)furan (BAMF) | e.g., p-phenylenediamine, hexamethylenediamine |
| Resulting Polymer | Bio-based polyamides | Conventional polyamides (e.g., Nylon) |
| Potential Advantages | Sustainability, potentially unique material properties | Established production, wide range of existing products |
Scaffold for Heterocyclic Ligand Synthesis
The this compound structure provides a valuable scaffold for the synthesis of more complex heterocyclic ligands. The furan ring itself is a common motif in medicinal chemistry and materials science. pharmaguideline.comnih.gov The two oxime groups at the 2 and 5 positions offer reactive sites for further chemical transformations.
For instance, the oxime groups can be dehydrated to form 2,5-dicyanofuran. jku.at This dinitrile is a significant intermediate, as it can be a bio-based precursor to adiponitrile, a key component in the production of nylon. jku.at Furthermore, the nitrile groups of 2,5-dicyanofuran can participate in cycloaddition reactions, leading to the formation of more elaborate heterocyclic systems. These systems can be designed to act as ligands for various metal catalysts or as building blocks for supramolecular assemblies. The rigid and defined geometry of the furan core, combined with the versatile reactivity of the derived functional groups, makes this compound an attractive starting point for the development of novel ligands with specific electronic and steric properties.
Intermediate in the Production of Bio-based Fine Chemicals
Beyond its role in polymer and ligand synthesis, this compound is a valuable intermediate in the production of other bio-based fine chemicals. As mentioned, its dehydration leads to 2,5-dicyanofuran, a precursor to adiponitrile. jku.at
The synthesis of the dioxime itself from 2,5-diformylfuran (DFF) is an efficient process. rsc.org DFF, in turn, is derived from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical obtained from the dehydration of C6 sugars from biomass. researchgate.net This connection to readily available renewable resources underscores the importance of the entire synthetic pathway.
The conversion of this compound to other functional molecules highlights its role as a central hub in the value chain of bio-based chemicals. The ability to access a range of valuable compounds from a single, renewable-derived intermediate is a key principle of modern green chemistry.
Table 2: Key Chemical Transformations of this compound
| Starting Material | Reaction | Product | Significance |
| This compound | Hydrogenation | 2,5-bis(aminomethyl)furan (BAMF) | Monomer for bio-polyamides and polyurethanes |
| This compound | Dehydration | 2,5-dicyanofuran | Precursor to bio-based adiponitrile |
Future Research Directions and Unaddressed Challenges
Development of Highly Efficient and Selective Catalytic Systems for Dioxime Transformations
The conversion of furan-2,5-dicarbaldehyde (B19676) dioxime to 2,5-bis(aminomethyl)furan (B21128) (BAF) is a critical step in producing bio-based polyamides and polyurethanes. scirp.orgscirp.org However, current catalytic systems present challenges in terms of efficiency, selectivity, and operating conditions. Future research must focus on developing advanced catalysts that can overcome these limitations.
Despite these successes, the reliance on high-pressure hydrogen and noble metal catalysts such as rhodium presents cost and safety concerns. A primary future objective is the design of non-precious metal catalysts (e.g., based on nickel, copper, or cobalt) that exhibit high activity and selectivity under milder conditions (lower temperature and pressure).
Table 1: Comparison of Catalytic Systems for the Conversion of Furan-2,5-dicarbaldehyde Dioxime to 2,5-Bis(aminomethyl)furan (BAF)
| Catalyst | Solvent | Temperature (°C) | Pressure (bar H₂) | Yield (%) | Reference |
| Nickel-Raney | THF | 50 | 50 | 76 (overall) | scirp.orgscirp.org |
| Rh/HZSM-5 | Not specified | Not specified | Not specified | 94.1 | rsc.org |
| Cu₄Ni₁Al₄Oₓ | Not specified | Not specified | Not specified | 85.9 (from 5-HMF) | nih.govrsc.org |
This table is interactive and allows for sorting by column.
Future research should explore bimetallic and supported catalysts to enhance performance. The synergy between different metals and the influence of the support material's properties (e.g., acidity, porosity) are promising avenues for investigation. For example, the acidity of the HZSM-5 support was shown to be crucial for controlling the reaction pathway. rsc.org The development of electrocatalytic and photocatalytic systems also represents a frontier for achieving dioxime transformations under ambient conditions, thereby reducing the energy intensity of the process. rsc.org
Exploration of Novel Derivatization Pathways for Value-Added Products
Currently, the research on this compound is predominantly centered on its reduction to BAF. rsc.orgnih.gov While BAF is a valuable monomer for polymers, the two oxime functional groups offer a versatile platform for synthesizing a wider range of furan-based chemicals. researchgate.netmdpi.com The exploration of novel derivatization pathways is a significant and largely unaddressed research area.
Future work should investigate reactions that leverage the reactivity of the C=N-OH groups, such as:
Beckmann Rearrangement: This reaction could potentially convert the dioxime into furan-2,5-dicarboxamide, a precursor for other amide-based polymers or fine chemicals.
Cyclization Reactions: The dioxime could serve as a building block for synthesizing novel heterocyclic systems containing the furan (B31954) moiety, which may have applications in pharmaceuticals or agrochemicals. slideshare.net
Coordination Chemistry: The oxime groups can act as ligands, allowing for the synthesis of furan-containing metal complexes. These complexes could find use as catalysts or functional materials.
Oxidation/Reduction of the Furan Ring: While the focus has been on the oxime groups, selective modification of the furan ring itself, while preserving the nitrogen-containing functionalities, could lead to new classes of compounds.
The precursor, 2,5-diformylfuran (DFF), is known to be a versatile starting material for various products, including 2,5-furandicarboxylic acid (FDCA) and various polymers. wikipedia.orgrsc.orgresearchgate.net By analogy, expanding the chemistry of the dioxime derivative could significantly broaden the portfolio of accessible bio-based chemicals.
Integration into Biorefinery Concepts for Sustainable Production
This compound is derived from 2,5-diformylfuran (DFF), which is produced from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF). wikipedia.orgjku.at HMF itself is a key platform chemical obtained from the dehydration of C6 sugars like fructose (B13574) and glucose, which are sourced from lignocellulosic biomass. mdpi.comnih.gov For the production of the dioxime to be truly sustainable, its synthesis must be seamlessly integrated into a comprehensive biorefinery framework.
This integration poses several challenges. The conversion of carbohydrates to DFF can involve multiple steps and catalysts. mdpi.com For example, one-step methods to produce DFF from carbohydrates using heteropolyacid catalysts have been developed, but yields and catalyst stability remain areas for improvement. google.com
Key research directions for biorefinery integration include:
One-Pot Syntheses: Developing "one-pot" or tandem catalytic processes that convert carbohydrates directly to DFF and subsequently to the dioxime without the need for isolating intermediates. This would reduce energy consumption, solvent use, and waste generation.
Use of Green Solvents: The current synthesis of the dioxime often uses organic solvents like ethanol (B145695). scirp.orgscirp.org Research into using greener solvents or solvent-free conditions is essential.
Valorization of Byproducts: The synthesis of DFF and its dioxime may generate side products. A successful biorefinery concept must include strategies for converting these byproducts into valuable co-products, adhering to the principles of a circular economy.
Catalyst Recycling: The catalysts used in the conversion steps, such as Nickel-Raney or noble metals, must be robust and easily recyclable to ensure economic viability and minimize environmental impact. nih.gov
Advanced Computational Design of this compound-Derived Materials
Computational chemistry and materials science offer powerful tools for accelerating the discovery and design of new materials derived from this compound. To date, this area remains largely unexplored. Future research can leverage computational modeling to predict the properties and guide the synthesis of novel polymers and functional materials.
Potential areas for computational investigation include:
Polymer Informatics: Using molecular dynamics simulations and quantum chemical calculations to predict the mechanical, thermal, and barrier properties of polyamides or polyurethanes derived from BAF (the dioxime's reduction product). This can help screen potential polymer candidates before their synthesis, saving time and resources.
Design of Self-Assembling Materials: Modeling the intermolecular interactions of dioxime derivatives to design organogelators or liquid crystals. The hydrogen bonding capabilities of the oxime groups could be exploited for creating structured soft materials. nih.govresearchgate.net
Catalyst Design: Employing Density Functional Theory (DFT) to model reaction mechanisms at the catalyst surface for the hydrogenation of the dioxime. Such studies can provide insights into the active sites and reaction pathways, aiding in the rational design of more efficient and selective catalysts.
Exploring Reaction Pathways: Computational analysis can be used to explore the feasibility and energetics of the novel derivatization pathways mentioned in section 7.2, helping to prioritize experimental efforts.
Mechanistic Understanding of Undesired Side Reactions and Byproduct Formation
In the related direct reductive amination of DFF to BAF, the formation of secondary, tertiary, and polymeric amine species is a significant issue. scirp.orgnih.gov These byproducts arise from the condensation and hydrogenation of the reactive aldehyde and amine groups. While the two-step pathway via the dioxime can offer better control, side reactions are still possible.
Future research should focus on:
Identifying Byproduct Structures: Detailed characterization of the reaction mixture from dioxime hydrogenation to identify the chemical structures of all major and minor byproducts.
In-situ Spectroscopic Studies: Using techniques like in-situ FTIR or Raman spectroscopy to monitor the reaction in real-time. This can help identify transient intermediates and understand the kinetics of both the desired reaction and byproduct formation.
Isotopic Labeling Studies: Employing isotopically labeled reactants to trace the reaction pathways and elucidate the mechanisms leading to byproduct formation. For example, understanding the source of oligomeric impurities can guide the modification of reaction conditions or catalysts to prevent them.
By understanding the interplay between the catalyst surface, reaction intermediates, and reaction conditions, it will be possible to fine-tune the process to minimize or eliminate the formation of unwanted side products, making the synthesis of valuable chemicals from this compound more efficient and economical.
Q & A
Q. What are the primary synthetic routes for Furan-2,5-dicarbaldehyde (FDC), and how do their yields compare under optimized conditions?
FDC is synthesized via oxidation of 5-hydroxymethylfurfural (HMF). A photocatalytic method using cadmium sulfide quantum dots achieves ~99% yield under visible light . Alternatively, enzymatic oxidation with 5-(hydroxymethyl)furfural oxidase produces FDC via intermediates like 5-(dihydroxymethyl)furan-2-carbaldehyde, though spontaneous hydration steps may reduce overall efficiency . Solvent selection (e.g., DMSO) and catalysts (e.g., TsOH) are critical for minimizing side reactions .
Q. Which analytical techniques are most effective for characterizing FDC and its derivatives?
- NMR spectroscopy : Detects acetal formation and residual aldehyde groups in polymers derived from FDC, with peaks at 5.5–7.0 ppm confirming structural motifs .
- FTIR : Tracks C=O (1682 cm⁻¹) and OH (3400 cm⁻¹) bands to monitor reaction progress and crosslinking density in vitrimers .
- HPLC-HRMS : Identifies disinfection byproducts (DBPs) like 3,4-dichlorofuran-2,5-dicarbaldehyde, resolving structural isomers and oxidation states .
Q. How is FDC applied in sustainable material science?
FDC reacts with bio-derived diols (e.g., sorbitol) to form vitrimeric poly(acetals) with >90% atom economy. These polymers exhibit dynamic acetal exchange, enabling mechanical recycling at 120–140°C and monomer recovery via solvent partitioning (86% FDC in ethyl acetate) .
Advanced Research Questions
Q. What mechanistic insights explain the dynamic acetal exchange in FDC-based vitrimers?
Acetal exchange proceeds via a dissociative mechanism involving free aldehyde intermediates. Stress relaxation experiments reveal an Arrhenius activation energy of 110 kJ mol⁻¹ and a topology-freezing temperature (Tv) of 55°C, indicating temperature-dependent network reconfiguration . Residual aldehydes (~1%) persist due to steric hindrance in crosslinked networks, as shown by NMR .
Q. How do catalytic systems influence the selectivity of FDC synthesis from HMF?
- Homogeneous catalysts : Ru(Ph₃)₃Cl₂ with formic acid enables transfer hydrogenation, but competing pathways may form furan-2,5-dicarboxylic acid .
- Heterogeneous systems : Cs₂CO₃/hydrosilane reduces FDC to 2,5-bis(hydroxymethyl)furan (BHMF) with 87% yield, leveraging hydride transfer mechanisms . Contradictions in reported yields (e.g., 89% vs. 99%) often stem from solvent purity, oxygen exclusion, and catalyst loading .
Q. What challenges arise in quantifying FDC-derived DBPs, and how can they be mitigated?
DBPs like 3,4-dichlorofuran-2,5-dicarbaldehyde co-elute with isomers, complicating HPLC-HRMS analysis. Isotopic labeling and tandem MS/MS fragmentation improve identification, while mechanistic studies (e.g., decarboxylation pathways) clarify isomer prevalence .
Q. Why do FDC-based vitrimers exhibit reduced tensile strength after reprocessing, and how can this be addressed?
Repeated heating induces chain scission and residual aldehyde oxidation, reducing crosslinking density. Incorporating flexible spacers (e.g., polyethylene glycol) or optimizing FDC/sorbitol stoichiometry (0.6 eq. FDC) enhances reprocessability without sacrificing rigidity .
Methodological Recommendations
- Synthesis : Use N₂ purging and TsOH (0.5 mol%) in DMSO to minimize side reactions during polymer synthesis .
- Characterization : Combine NMR and FTIR to quantify acetal/aldehyde ratios and crosslinking efficiency .
- Data Interpretation : Apply multivariate analysis to resolve contradictory catalytic efficiency reports, accounting for solvent polarity and reactant purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
